molecular formula C24H21F2N3O2 B244068 2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide

2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244068
M. Wt: 421.4 g/mol
InChI Key: BXUNFCDFHQQIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide, commonly known as FBPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. FBPB is a small molecule that belongs to the class of benzamides and has a molecular weight of 458.47 g/mol.

Mechanism of Action

FBPB exerts its pharmacological effects by inhibiting the activity of enzymes such as butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, FBPB increases the levels of neurotransmitters such as acetylcholine and serotonin in the brain, which are known to be involved in various physiological processes such as cognition, mood, and behavior.
Biochemical and physiological effects:
FBPB has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and enhance locomotor activity in animal models of depression. Additionally, FBPB has been found to exhibit neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

FBPB has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its relatively low molecular weight, and its ease of synthesis. However, FBPB also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on FBPB. One potential area of research is the development of FBPB analogs with improved pharmacological properties, such as increased solubility in water or enhanced selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of FBPB in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to elucidate the mechanism of action of FBPB and its effects on various physiological processes.

Synthesis Methods

FBPB can be synthesized using various methods, including the reaction of 2-fluorobenzoyl chloride with 4-(4-aminophenyl)piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluoroaniline to obtain FBPB. Another method involves the reaction of 2-fluorobenzoyl chloride with 4-(4-aminophenyl)piperazine followed by the reaction with 4-fluorobenzoic acid to obtain FBPB.

Scientific Research Applications

FBPB has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes, including butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. These enzymes are implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, FBPB has the potential to be developed as a therapeutic agent for these diseases.

properties

Molecular Formula

C24H21F2N3O2

Molecular Weight

421.4 g/mol

IUPAC Name

2-fluoro-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H21F2N3O2/c25-21-7-3-1-5-19(21)23(30)27-17-9-11-18(12-10-17)28-13-15-29(16-14-28)24(31)20-6-2-4-8-22(20)26/h1-12H,13-16H2,(H,27,30)

InChI Key

BXUNFCDFHQQIPJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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